REACTION_CXSMILES
|
C[O:2][C:3]1[C:4]([CH3:12])=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2.[Cl-].[Cl-].[Cl-].[Al+3].C(S)C.C([O-])(O)=O.[Na+]>C(Cl)Cl>[CH3:12][C:4]1[C:3]([OH:2])=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][NH:8]2 |f:1.2.3.4,6.7|
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
COC=1C(=C2C=CNC2=CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
770.8 mg
|
Type
|
reactant
|
Smiles
|
C(C)S
|
Name
|
ice water
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
stirred for 20 min
|
Duration
|
20 min
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with CH2Cl2 (4×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel flash chromatography (EtOAc/hexane (v/v) 1:5)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C2C=CNC2=CC=C1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 133 mg | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 36.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |